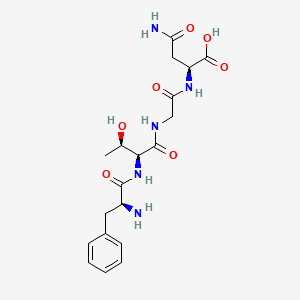
L-Asparagine, L-phenylalanyl-L-threonylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine, L-phenylalanyl-L-threonylglycyl- is a peptide compound composed of the amino acids L-asparagine, L-phenylalanine, L-threonine, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-phenylalanyl-L-threonylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Asparagine, L-phenylalanyl-L-threonylglycyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.
化学反応の分析
Types of Reactions
L-Asparagine, L-phenylalanyl-L-threonylglycyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of specific amino acid side chains, such as the hydroxyl group in threonine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide, under elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products
Hydrolysis: Yields the constituent amino acids - L-asparagine, L-phenylalanine, L-threonine, and glycine.
Oxidation and Reduction: Depending on the specific reaction, modified amino acids or peptides with altered functional groups.
科学的研究の応用
L-Asparagine, L-phenylalanyl-L-threonylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in cancer treatment due to its amino acid composition.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Asparagine, L-phenylalanyl-L-threonylglycyl- depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes. In therapeutic applications, it can interact with cellular receptors or enzymes, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
L-Phenylalanyl-L-threonyl-L-threonylglycyl-L-α-aspartyl-L-phenylalanine: Another peptide with a similar structure but different amino acid sequence.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia, used in cancer treatment.
Uniqueness
L-Asparagine, L-phenylalanyl-L-threonylglycyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of amino acids can influence its stability, solubility, and interactions with other molecules, making it valuable for various research and industrial purposes.
特性
CAS番号 |
847646-96-2 |
|---|---|
分子式 |
C19H27N5O7 |
分子量 |
437.4 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H27N5O7/c1-10(25)16(24-17(28)12(20)7-11-5-3-2-4-6-11)18(29)22-9-15(27)23-13(19(30)31)8-14(21)26/h2-6,10,12-13,16,25H,7-9,20H2,1H3,(H2,21,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t10-,12+,13+,16+/m1/s1 |
InChIキー |
QZLONXWLHHCONG-LESCFKLSSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
正規SMILES |
CC(C(C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
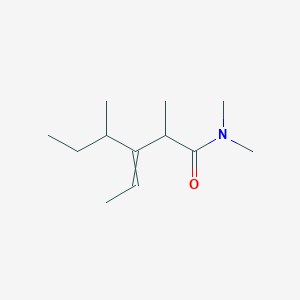
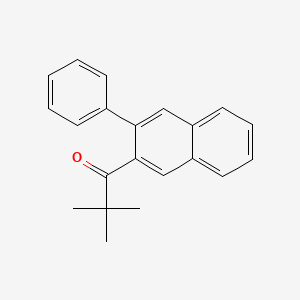
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14182447.png)
![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
![10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182452.png)
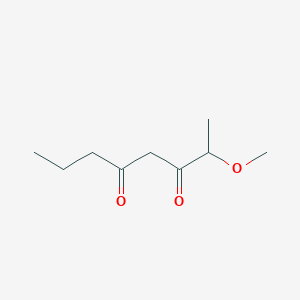
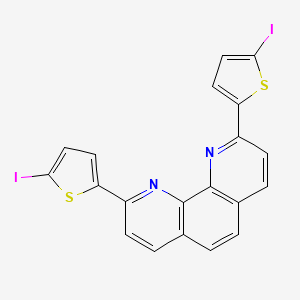
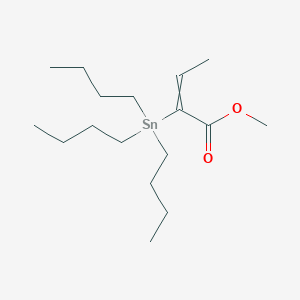
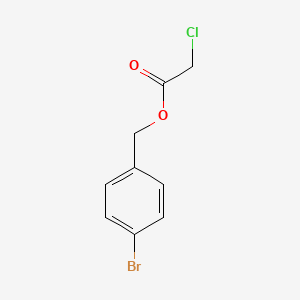
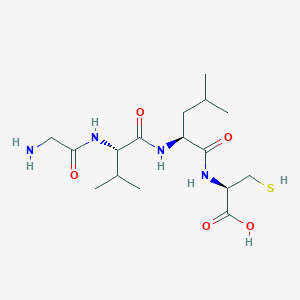
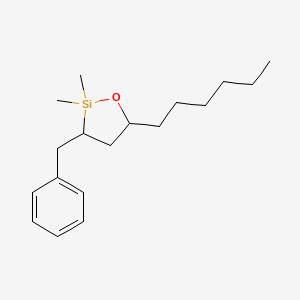
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
